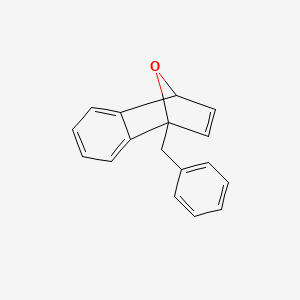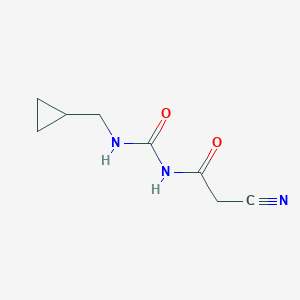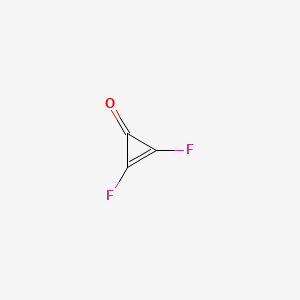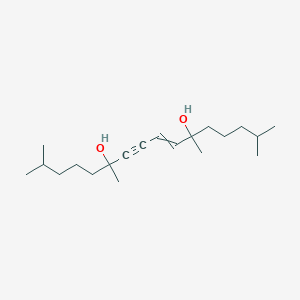
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methyl group at the 3-position and a phenyl group at the 2-position, with an iodide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts, such as Pd2(dba)3, and bases like NaOtBu . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles. Substitution reactions can lead to various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the methyl group at the 3-position.
3-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position.
2-Methyl-1,3-oxazole: Lacks the phenyl group at the 2-position and has a methyl group at the 2-position instead.
Uniqueness
3-Methyl-2-phenyl-1,3-oxazol-3-ium iodide is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and reactivity. The iodide ion also plays a crucial role in its solubility and stability.
Eigenschaften
CAS-Nummer |
61372-54-1 |
|---|---|
Molekularformel |
C10H10INO |
Molekulargewicht |
287.10 g/mol |
IUPAC-Name |
3-methyl-2-phenyl-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C10H10NO.HI/c1-11-7-8-12-10(11)9-5-3-2-4-6-9;/h2-8H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SKZBNIJMHDFQLF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(OC=C1)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


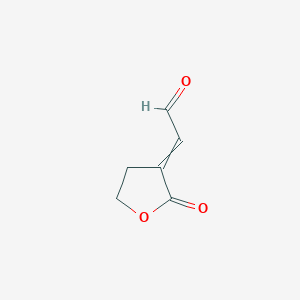
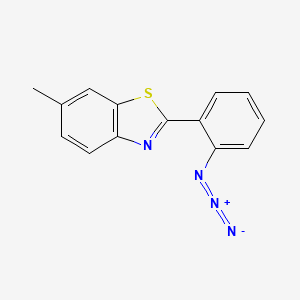
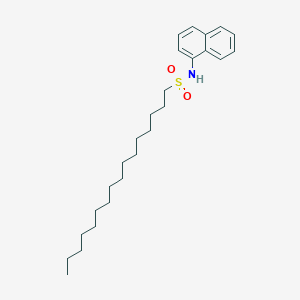
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)



